(3-Iodo-2-methylphenyl)methanol
Overview
Description
(3-Iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9IO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-2-methylphenyl)methanol typically involves the iodination of 2-methylbenzyl alcohol. One common method is the electrophilic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (3-Iodo-2-methylphenyl)methane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: (3-Iodo-2-methylbenzaldehyde), (3-Iodo-2-methylbenzoic acid).
Reduction: (3-Iodo-2-methylphenyl)methane.
Substitution: (3-Azido-2-methylphenyl)methanol.
Scientific Research Applications
(3-Iodo-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Iodo-2-methylphenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (3-Bromo-2-methylphenyl)methanol
- (3-Chloro-2-methylphenyl)methanol
- (3-Fluoro-2-methylphenyl)methanol
Comparison: (3-Iodo-2-methylphenyl)methanol is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in stronger halogen bonding and different reactivity patterns. The iodine atom also imparts higher density and different electronic properties, making this compound distinct in its chemical behavior and applications.
Properties
IUPAC Name |
(3-iodo-2-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFJUYXMBJNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567302 | |
Record name | (3-Iodo-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-89-5 | |
Record name | (3-Iodo-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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